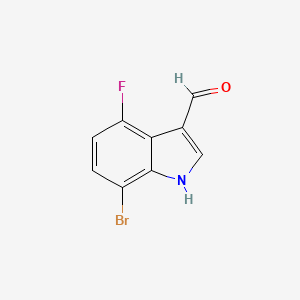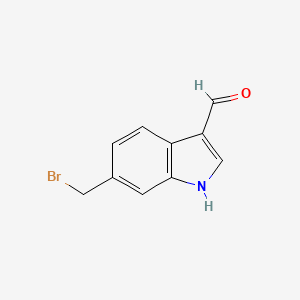
6-(Bromomethyl)-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Bromomethyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and have significant biological and pharmacological activities. The presence of a bromomethyl group at the 6-position and a carbaldehyde group at the 3-position of the indole ring makes this compound particularly interesting for synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-1H-indole-3-carbaldehyde typically involves the bromomethylation of 1H-indole-3-carbaldehyde. One common method is the reaction of 1H-indole-3-carbaldehyde with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in an inert solvent like carbon tetrachloride. The reaction proceeds via a free radical mechanism, leading to the selective bromomethylation at the 6-position of the indole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Bromomethyl)-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group at the 3-position can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can also be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of 6-(bromomethyl)-1H-indole-3-carboxylic acid.
Reduction: Formation of 6-(bromomethyl)-1H-indole-3-methanol.
Wissenschaftliche Forschungsanwendungen
6-(Bromomethyl)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of novel pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-(Bromomethyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophilic site, facilitating covalent binding to nucleophilic residues in proteins, thereby altering their function. The aldehyde group can also form Schiff bases with amino groups in biomolecules, further contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Chloromethyl)-1H-indole-3-carbaldehyde: Similar structure but with a chloromethyl group instead of a bromomethyl group.
6-(Methyl)-1H-indole-3-carbaldehyde: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
6-(Bromomethyl)-1H-indole-3-carboxylic acid: Oxidized form of the aldehyde group.
Uniqueness
6-(Bromomethyl)-1H-indole-3-carbaldehyde is unique due to the presence of both a bromomethyl and an aldehyde group on the indole ring. This combination allows for diverse chemical reactivity and the potential for multiple functionalizations, making it a valuable compound in synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C10H8BrNO |
|---|---|
Molekulargewicht |
238.08 g/mol |
IUPAC-Name |
6-(bromomethyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H8BrNO/c11-4-7-1-2-9-8(6-13)5-12-10(9)3-7/h1-3,5-6,12H,4H2 |
InChI-Schlüssel |
SEJHDQLZGOKMNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1CBr)NC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





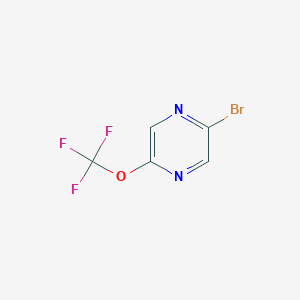
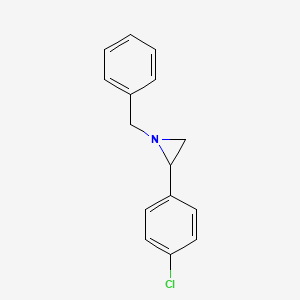
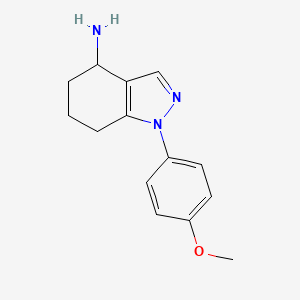

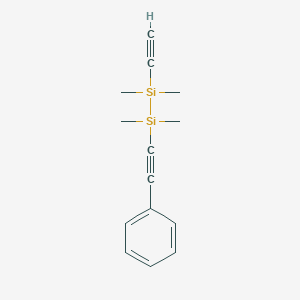

![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B11870684.png)

![2-(3-Aminopyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11870691.png)
